molecular formula C18H19NO3 B4740993 N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide

N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide

Cat. No. B4740993
M. Wt: 297.3 g/mol
InChI Key: PTWSNVMFBOZUDN-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide, also known as DMAPA, is a synthetic compound that has gained attention for its potential use in scientific research. DMAPA is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and other biological molecules. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide is not fully understood, but it is believed to involve the interaction of the compound with proteins and other biological molecules. N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been shown to bind to the active sites of enzymes and to modulate the activity of ion channels and other membrane proteins. N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has also been shown to interact with DNA and RNA, although the significance of these interactions is not yet clear.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channel function, and the induction of cell death in cancer cells. N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has also been shown to have anti-inflammatory and antioxidant properties, although the mechanisms underlying these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide is its ability to interact with proteins and other biological molecules in a specific and selective manner. This makes N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide a valuable tool for studying the function of these molecules in vitro and in vivo. However, one of the main limitations of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experimental systems. Additionally, the synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide can be complex and time-consuming, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for scientific research. Another area of interest is the exploration of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide's potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide and its effects on biological systems.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been shown to have potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been used as a probe to study the binding of proteins and other biological molecules. In neuroscience, N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been used to study the function of ion channels and other membrane proteins.

properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(11-14-7-5-4-6-8-14)18(20)19-16-10-9-15(21-2)12-17(16)22-3/h4-12H,1-3H3,(H,19,20)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWSNVMFBOZUDN-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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